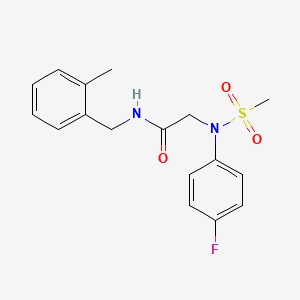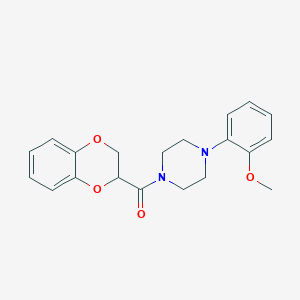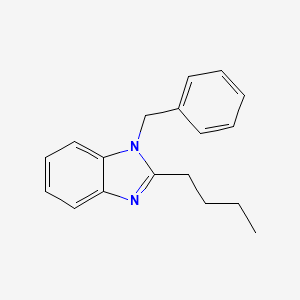
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a potent and selective inhibitor of the protein-protein interaction between bromodomain and extra-terminal domain (BET) family proteins and acetylated histones. BET proteins are epigenetic readers that regulate gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Compound A has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting the recruitment of transcriptional co-activators and the expression of target genes. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
This compound A has been shown to have potent inhibitory activity against BET proteins, with IC50 values in the low nanomolar range. It has also been shown to be selective for BET proteins over other bromodomain-containing proteins.
In preclinical models, this compound A has been shown to have anti-tumor, anti-inflammatory, and anti-atherosclerotic effects. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A is its potency and selectivity for BET proteins, which makes it a useful tool for studying the role of BET proteins in disease. However, one limitation is that it is a relatively new compound and has not yet been extensively studied in vivo. Additionally, its mechanism of action is similar to other BET inhibitors, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and cardiovascular disease. Preclinical studies have shown promising results, but further studies are needed to determine its safety and efficacy in humans.
Another area of interest is its use as a tool for studying the role of BET proteins in disease. This compound A's potency and selectivity make it a useful tool for studying the downstream effects of BET inhibition.
Finally, there is potential for the development of new compounds based on the structure of this compound A. Modifications to the structure may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
In conclusion, this compound A is a promising new compound with potent inhibitory activity against BET proteins. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an interesting topic for scientific research.
科学的研究の応用
N~2~-(4-fluorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide A has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and inhibition of BET proteins has been shown to have anti-tumor effects. This compound A has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer (2, 3, 4).
In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and inhibition of BET proteins has been shown to have anti-inflammatory effects. This compound A has been shown to reduce inflammation in various models, including lipopolysaccharide-induced acute lung injury and collagen-induced arthritis (5, 6).
In cardiovascular disease, BET proteins have been shown to regulate the expression of genes involved in vascular inflammation and atherosclerosis. This compound A has been shown to reduce atherosclerotic plaque formation in mouse models of atherosclerosis (7).
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-5-3-4-6-14(13)11-19-17(21)12-20(24(2,22)23)16-9-7-15(18)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCEJCTGDWQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930077.png)
![ethyl 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3930091.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B3930104.png)


![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)
![11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930133.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3930137.png)

![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)
![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)